molecular formula C15H9Cl2NO B12927592 9-Chloro-6-methylacridine-4-carbonyl chloride CAS No. 86611-43-0

9-Chloro-6-methylacridine-4-carbonyl chloride

Katalognummer: B12927592
CAS-Nummer: 86611-43-0
Molekulargewicht: 290.1 g/mol
InChI-Schlüssel: CJSXUHLDQFDOHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Chloro-6-methylacridine-4-carbonyl chloride is a heterocyclic compound belonging to the acridinium series. It is primarily used as a building block in organic synthesis and has a molecular formula of C₁₅H₉Cl₂NO . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-6-methylacridine-4-carbonyl chloride typically involves the chlorination of 6-methylacridine-4-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

9-Chloro-6-methylacridine-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 9-chloro-6-methylacridine-4-carboxylic acid.

    Oxidation Reactions: It can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted acridine derivatives.

    Reduction: 9-Chloro-6-methylacridine-4-carboxylic acid.

    Oxidation: Oxidized acridine derivatives.

Wissenschaftliche Forschungsanwendungen

9-Chloro-6-methylacridine-4-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of fluorescent probes and dyes for biological imaging.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Chloro-6-methylacridine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Chloroacridine-4-carbonyl chloride
  • 6-Methylacridine-4-carbonyl chloride
  • 9-Bromo-6-methylacridine-4-carbonyl chloride

Uniqueness

9-Chloro-6-methylacridine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.

Eigenschaften

CAS-Nummer

86611-43-0

Molekularformel

C15H9Cl2NO

Molekulargewicht

290.1 g/mol

IUPAC-Name

9-chloro-6-methylacridine-4-carbonyl chloride

InChI

InChI=1S/C15H9Cl2NO/c1-8-5-6-9-12(7-8)18-14-10(13(9)16)3-2-4-11(14)15(17)19/h2-7H,1H3

InChI-Schlüssel

CJSXUHLDQFDOHH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC3=C(C=CC=C3C(=O)Cl)C(=C2C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.